Sodium dibutyl sulfosuccinate Sodium dibutyl sulfosuccinate
Brand Name: Vulcanchem
CAS No.: 5144-51-4
VCID: VC18927248
InChI: InChI=1S/C12H22O7S.Na/c1-3-5-7-18-11(13)9-10(20(15,16)17)12(14)19-8-6-4-2;/h10H,3-9H2,1-2H3,(H,15,16,17);/q;+1
SMILES:
Molecular Formula: C12H22NaO7S+
Molecular Weight: 333.36 g/mol

Sodium dibutyl sulfosuccinate

CAS No.: 5144-51-4

Cat. No.: VC18927248

Molecular Formula: C12H22NaO7S+

Molecular Weight: 333.36 g/mol

* For research use only. Not for human or veterinary use.

Sodium dibutyl sulfosuccinate - 5144-51-4

Specification

CAS No. 5144-51-4
Molecular Formula C12H22NaO7S+
Molecular Weight 333.36 g/mol
IUPAC Name sodium;1,4-dibutoxy-1,4-dioxobutane-2-sulfonic acid
Standard InChI InChI=1S/C12H22O7S.Na/c1-3-5-7-18-11(13)9-10(20(15,16)17)12(14)19-8-6-4-2;/h10H,3-9H2,1-2H3,(H,15,16,17);/q;+1
Standard InChI Key JLABKOUORPVZCA-UHFFFAOYSA-N
Canonical SMILES CCCCOC(=O)CC(C(=O)OCCCC)S(=O)(=O)O.[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Sodium dibutyl sulfosuccinate, systematically named sodium 1,4-dibutoxy-1,4-dioxobutane-2-sulfonate, is identified by the CAS registry number 5144-51-4 . Its structure consists of a central sulfosuccinic acid core esterified with two butyl groups, with the sulfonic acid group neutralized by a sodium ion. The InChIKey JLABKOUORPVZCA-UHFFFAOYSA-N and SMILES notation CCCCOC(=O)CC(C(=O)OCCCC)S(=O)(=O)O.[Na+] provide unambiguous representations of its atomic connectivity.

Table 1: Key Identifiers of Sodium Dibutyl Sulfosuccinate

PropertyValueSource
CAS Number5144-51-4
Molecular FormulaC12H22NaO7SC_{12}H_{22}NaO_7S
Molecular Weight333.36 g/mol
SMILESCCCCOC(=O)CC(C(=O)OCCCC)S(=O)(=O)O.[Na+]
InChIKeyJLABKOUORPVZCA-UHFFFAOYSA-N

Structural Analysis

The molecule features a sulfonate group (SO3-SO_3^-) at the central carbon of succinic acid, flanked by two esterified butyl chains (OC4H9-OC_4H_9). This configuration confers amphiphilicity, enabling the compound to reduce surface tension at oil-water interfaces . X-ray crystallography and computational models reveal a bent geometry around the sulfonate group, facilitating micelle formation in aqueous solutions .

Synthesis and Industrial Production

Esterification and Sulfonation

The synthesis of sodium dibutyl sulfosuccinate typically involves a two-step process:

  • Esterification: Maleic anhydride reacts with excess butanol in the presence of acid catalysts (e.g., p-toluenesulfonic acid) to form dibutyl maleate. This step proceeds via nucleophilic acyl substitution, with reaction temperatures ranging from 115°C to 205°C .

  • Sulfonation: Dibutyl maleate undergoes sulfonation with sodium bisulfite (NaHSO3NaHSO_3) in aqueous medium. The conjugate addition of bisulfite to the maleate double bond yields the sulfosuccinate derivative, with sodium ions neutralizing the sulfonic acid group .

Table 2: Synthesis Parameters

StepConditionsOutcome
Esterification115–205°C, acid catalystDibutyl maleate
SulfonationReflux with NaHSO3NaHSO_3, H₂OSodium dibutyl sulfosuccinate

A patent describing the synthesis of dioctyl sodium sulfosuccinate (CN103709078A) highlights the importance of removing residual alcohol during sulfonation to minimize impurities . While this method employs isooctanol, analogous protocols for dibutyl derivatives likely utilize butanol and similar purification techniques.

Physicochemical Properties

Solubility and Partitioning

Sodium dibutyl sulfosuccinate exhibits high water solubility (500 g/L at 20°C) , attributed to its hydrophilic sulfonate group. The compound’s logP value of -3.326 reflects its preference for aqueous environments, though the butyl esters confer limited lipophilicity.

Thermal and Optical Characteristics

With a boiling point of 229°C at atmospheric pressure and a density of 1.299 g/cm³ at 20°C , the compound remains stable under moderate thermal conditions. Its refractive index (nn) and vapor pressure (0.28 Pa at 20°C) further characterize its physical behavior.

Applications and Industrial Relevance

Surfactant and Emulsifier

As an anionic surfactant, sodium dibutyl sulfosuccinate reduces interfacial tension in formulations such as:

  • Detergents and cleaners: Enhances soil removal by stabilizing oil-in-water emulsions .

  • Agricultural adjuvants: Improves pesticide spreading on hydrophobic leaf surfaces .

  • Pharmaceuticals: Serves as an excipient in topical creams to enhance drug solubility .

Niche Uses

The compound’s low odor and light color make it suitable for cosmetics, while its FDA compliance (21 CFR 178.3400) permits limited use in food-contact materials.

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